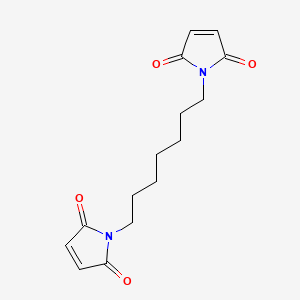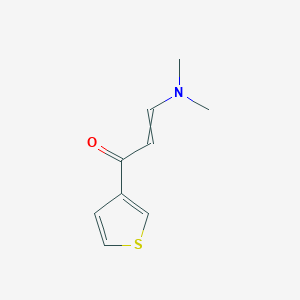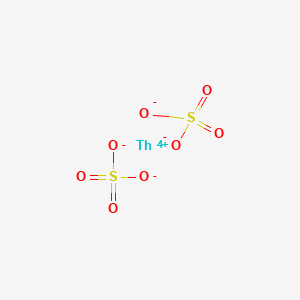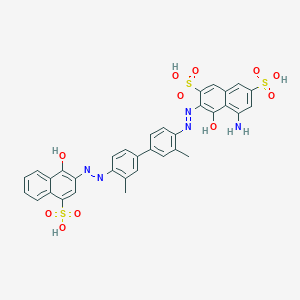
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Descripción general
Descripción
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one is a chemical compound that has shown potential in scientific research applications. This compound is also known as PI-828 and has a molecular formula of C12H8N4O.
Mecanismo De Acción
The mechanism of action of PI-828 involves the inhibition of various enzymes and signaling pathways. PI-828 has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death.
PI-828 also inhibits the activity of NF-κB, a transcription factor that plays a role in the regulation of various genes involved in inflammation and cell survival. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
PI-828 has been found to have various biochemical and physiological effects. Studies have shown that PI-828 inhibits the growth of cancer cells, induces apoptosis, and enhances the efficacy of chemotherapy drugs. PI-828 has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PI-828 in lab experiments is its potential in cancer treatment and inflammation. PI-828 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, making it a potential candidate for drug development.
However, one of the limitations of using PI-828 in lab experiments is its low solubility in water. This can make it difficult to dissolve PI-828 in aqueous solutions, which can affect the accuracy of experimental results.
Direcciones Futuras
For the research of PI-828 include the development of PI-828 as a cancer treatment drug and an anti-inflammatory drug.
Aplicaciones Científicas De Investigación
PI-828 has shown potential in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that PI-828 inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. PI-828 has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Another area of research where PI-828 has shown potential is in the treatment of inflammation. Studies have shown that PI-828 inhibits the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory diseases.
Propiedades
IUPAC Name |
4-(1H-imidazol-2-yl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-8-4-2-1-3-7(8)9(14-15-11)10-12-5-6-13-10/h1-6H,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQKXIMSDPOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419818 | |
| Record name | 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one | |
CAS RN |
57594-20-4 | |
| Record name | 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Dibenz[a,i]acridine](/img/structure/B1617390.png)



![2-Butyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B1617395.png)